molecular formula C4H3IN2 B154842 3-Iodopyridazine CAS No. 65202-53-1

3-Iodopyridazine

Cat. No.: B154842
CAS No.: 65202-53-1
M. Wt: 205.98 g/mol
InChI Key: NNXBSBHTRNCQQS-UHFFFAOYSA-N
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Description

3-Iodopyridazine is a heterocyclic organic compound with the molecular formula C₄H₃IN₂. It is a derivative of pyridazine, where an iodine atom is substituted at the third position of the pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopyridazine can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling reaction of 3-bromopyridazine with diethyl ester . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include dimethylformamide and tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds.

Scientific Research Applications

3-Iodopyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodopyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 3-Iodopyridazine is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBSBHTRNCQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316795
Record name 3-Iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-53-1
Record name 3-Iodopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65202-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-iodopyridazine considered a valuable building block in organic synthesis?

A1: 3-Iodopyridazines serve as excellent starting materials for creating diverse pyridazine derivatives. The iodine atom acts as a handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. [, , ] This allows chemists to introduce a range of alkynyl and aryl substituents, expanding the possibilities for designing molecules with desired properties. [, ]

Q2: What is the significance of radicalic ethoxycarbonylation in the context of 3-iodopyridazines?

A2: Radicalic ethoxycarbonylation offers a powerful strategy for introducing ester groups into the pyridazine core. Research highlights a method employing the redox decomposition of ethyl pyruvate oxyhydroperoxide in a two-phase system (sulfuric acid/toluene) to achieve this. [] This reaction efficiently transforms 3-iodopyridazines into valuable trifunctional building blocks, such as 3-iodo-4,5-pyridazinedicarboxylic acid diethyl ester. [] These building blocks hold immense potential for constructing complex polycyclic systems. []

Q3: What alternative synthetic routes exist for creating substituted pyridazines from 3-iodopyridazines?

A3: While radicalic ethoxycarbonylation provides a route to specific pyridazine derivatives, palladium-catalyzed cross-coupling reactions offer a more general approach for introducing various substituents. [] This methodology allows for the synthesis of unsymmetrical 3,6-disubstituted pyridazines from 3-iodopyridazines by selectively coupling different partners. [, ] This expands the diversity of accessible pyridazine derivatives for further study.

Q4: What are the limitations of using 3-iodopyridazines in synthesis?

A4: Despite their utility, the availability of diversely substituted 3-iodopyridazines remains a limiting factor. [] Research mainly focuses on 3-iodo and 6-substituted 3-iodo derivatives, restricting the exploration of more elaborate pyridazine-based structures. [] Further development of synthetic methods to access a wider range of substituted 3-iodopyridazines could unlock new possibilities in pyridazine chemistry.

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